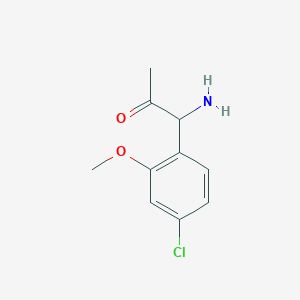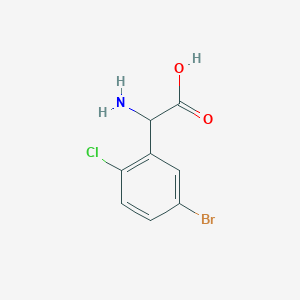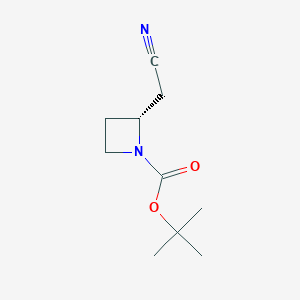
Tert-butyl (R)-2-(cyanomethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate typically involves the reaction of an azetidine derivative with tert-butyl chloroformate and a cyanomethylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carboxylate ester. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production methods for tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethyl group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted azetidine derivatives.
Applications De Recherche Scientifique
Tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the cyanomethyl group allows for interactions with nucleophilic sites on proteins, while the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ®-2-(aminomethyl)azetidine-1-carboxylate
- Tert-butyl ®-2-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl ®-2-(methyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to other similar compounds. The cyanomethyl group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications. Additionally, the tert-butyl group provides steric protection, enhancing the stability of the compound under various conditions.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-(cyanomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3/t8-/m0/s1 |
Clé InChI |
JCFPLUGJQHTYDQ-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]1CC#N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]](/img/structure/B13053315.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053316.png)
![6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B13053330.png)

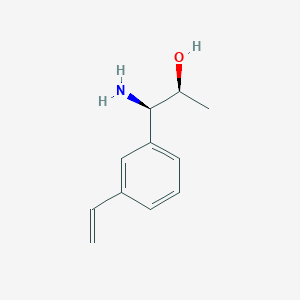


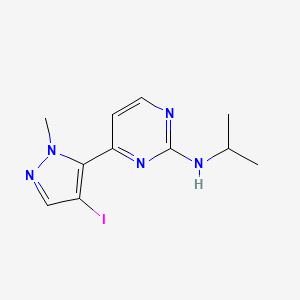
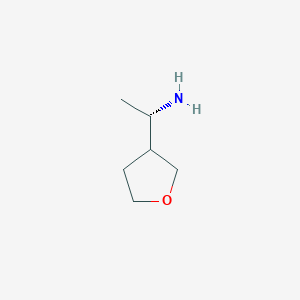
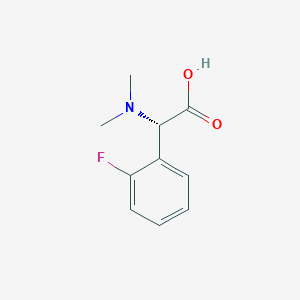
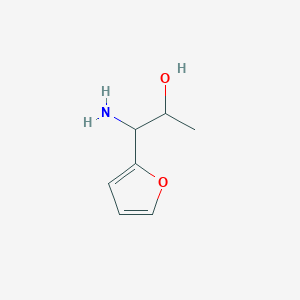
![4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13053361.png)
